molecular formula C14H17N3O2 B12126923 Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]- CAS No. 927983-01-5

Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]-

Cat. No.: B12126923
CAS No.: 927983-01-5
M. Wt: 259.30 g/mol
InChI Key: AZWCYQDFQQWLBY-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]-: is an organic compound with a complex structure that includes a benzene ring, an ethanamine group, a methoxy group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]- typically involves multiple steps, including the formation of the benzeneethanamine backbone, the introduction of the methoxy group, and the attachment of the pyrimidinyl group. Common synthetic routes may include:

    Formation of Benzeneethanamine Backbone: This can be achieved through the reaction of benzene with ethylamine under specific conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of Pyrimidinyl Group: The pyrimidinyl group can be attached through nucleophilic substitution reactions involving pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution with amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine, p-methoxy-α-methyl-: Similar structure with a methoxy group and an ethylamine backbone.

    4-Methoxyamphetamine: Contains a methoxy group and an amphetamine backbone.

    2-Amino-1-(4’-methoxyphenyl)propane: Similar structure with a methoxy group and an amino group.

Uniqueness

Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

927983-01-5

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[2-methoxy-4-(6-methylpyrimidin-4-yl)oxyphenyl]ethanamine

InChI

InChI=1S/C14H17N3O2/c1-10-7-14(17-9-16-10)19-12-4-3-11(5-6-15)13(8-12)18-2/h3-4,7-9H,5-6,15H2,1-2H3

InChI Key

AZWCYQDFQQWLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)OC2=CC(=C(C=C2)CCN)OC

Origin of Product

United States

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